异天门冬素

描述

Synthesis Analysis

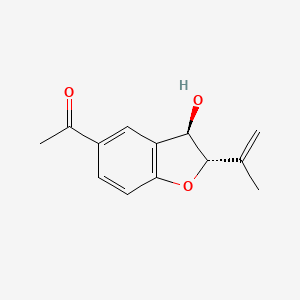

The synthesis of Eleutherol and its derivatives has been a focal point of research due to its challenging molecular framework. Winkler et al. (2003) reported a tandem Diels-Alder/fragmentation approach as a key step in the synthesis of the Eleutherobin aglycone, a related compound, highlighting the complexity involved in forming Eleutherol's carbon framework (Winkler et al., 2003). Similarly, Othman et al. (2017) achieved the first total synthesis of Eleutherol through a nine-step process, utilizing diazo-transfer chemistry and metal-catalyzed intramolecular cyclization, demonstrating the intricate steps required to synthesize such compounds (Othman et al., 2017).

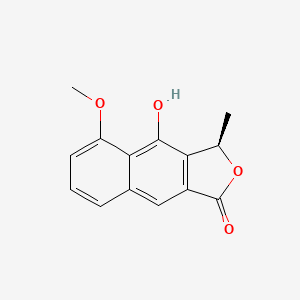

Molecular Structure Analysis

The molecular structure of Eleutherol, characterized by its complex naphthoquinone framework, has been the subject of computational and structural analyses. Studies such as those by Pratama and Aziz (2019) have utilized molecular docking methods to explore Eleutherol's potential as an inhibitor of bacterial cell wall synthesis, indicating the importance of its structural characteristics in biological interactions (Pratama & Aziz, 2019).

Chemical Reactions and Properties

Research into Eleutherol's chemical reactions and properties focuses on its reactivity and interaction with other molecules. The study by Alves et al. (2003) on eleutherinone, a related naphthoquinone, highlights the fungitoxic properties of these compounds, suggesting Eleutherol's potential for similar chemical interactions (Alves et al., 2003).

Physical Properties Analysis

While specific studies on the physical properties of Eleutherol are less common, the general understanding of naphthoquinones suggests they possess distinct physical characteristics such as color and solubility, which are critical for their identification and application in chemical synthesis. The synthesis and characterization studies inherently touch upon these aspects, though they are often not the primary focus.

Chemical Properties Analysis

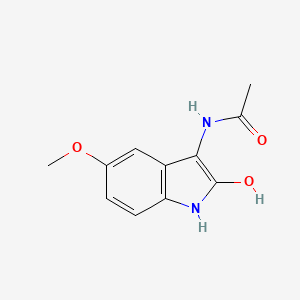

The chemical properties of Eleutherol, including its reactivity under various conditions and its interaction with biological molecules, are of significant interest. The study by Song et al. (2009) on isoeleutherin, for instance, explores the inhibition of nitric oxide synthase, indicating the broader chemical activity spectrum of Eleutherol and related compounds (Song et al., 2009).

科学研究应用

抗菌和药理学特性: 从天门冬草中提取的异天门冬素和天门冬素因其生物学特性而受到研究。异天门冬素在降低凝血酶原时间方面表现出微弱的作用,对枯草芽孢杆菌具有微弱的抗菌活性 (Bianchi & Ceriotti, 1975).

传统用于治疗阿米巴病: 天门冬草传统上在巴拉东北部用于治疗腹泻和阿米巴病。其有效性可能是由于鳞茎中存在的萘醌和异天门冬素等化学化合物 (Santos 等人,2020).

大鼠药代动力学: 一项研究开发了一种 UPLC-MS/MS 方法来研究异天门冬素、天门冬素和天门冬醇在大鼠中的药代动力学和组织分布。这项研究对于从天门冬鳞茎中开发新药非常重要 (Guo 等人,2022).

细胞毒性物质中的合成和应用: 首次全合成 (±)-天门冬素和天门冬苷 A,这两种来自印度尼西亚植物的天然细胞毒性物质。这种合成对于开发潜在治疗剂具有重要意义 (Othman 等人,2017).

作为细菌细胞壁合成抑制剂的潜力: 天门冬素 A,一种来自天门冬草的代谢物,显示出作为细菌细胞壁合成抑制剂的高亲和力,表明其作为抗菌剂的潜力 (Pratama & Aziz, 2019).

伤口愈合特性: 天门冬草在加速大鼠体内皮肤伤口愈合方面显示出有希望的结果,可能是通过刺激 Smad 介导的胶原蛋白产生 (Upadhyay 等人,2013).

潜在的抗乳腺癌作用: 天门冬草中的化合物,包括异天门冬素、天门冬酮和天门冬醇,通过对雌激素受体 α 的对接研究显示出作为抗乳腺癌剂的潜力 (Amelia 等人,2015).

对癌细胞的抗增殖作用: 含有异天门冬素、异天门冬素和天门冬醇的紫花地耳球茎提取物对各种人肿瘤细胞系表现出显着的细胞毒性 (Campos 等人,2016).

新衍生物和对 HUVEC 的保护作用: 天门冬草的新衍生物,包括天门冬醇 A-C,对高浓度葡萄糖诱导的人脐静脉内皮细胞损伤显示出有效作用 (Chen 等人,2018).

新型杀菌萘醌: 天门冬酮,一种从天门冬草中分离出的新型萘醌,表现出很强的抗真菌活性 (Alves 等人,2003).

抗真菌特性: 从紫花地耳中分离出的吡喃萘醌,包括异天门冬素、异天门冬素和天门冬醇,对临床相关的酵母菌表现出显着的抗真菌活性 (Campos 等人,2015).

糖尿病治疗的 α-葡萄糖苷酶抑制剂: 发现天门冬草的鳞茎含有天门冬醇等化合物,它们抑制 α-葡萄糖苷酶,表明它们在糖尿病治疗中的作用 (Ieyama 等人,2011).

对神经胶质瘤细胞的细胞毒性作用: 天门冬草鳞茎中的异天门冬素对大鼠神经胶质瘤 C6 细胞表现出细胞毒性作用,表明其作为抗神经胶质瘤药物的潜力 (Shinkai 等人,2022).

糖尿病大鼠的高血糖控制: Bawang Dayak(天门冬棕榈)鳞茎提取物显示出控制糖尿病大鼠高血糖和预防糖尿病并发症的潜力 (Febrinda 等人,2014).

安全和危害

属性

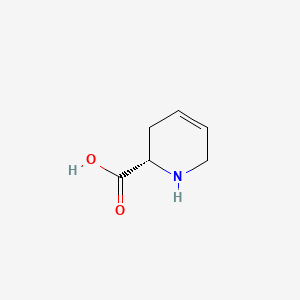

IUPAC Name |

(3R)-4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLHGXVYZRQSJZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197373 | |

| Record name | Eleutherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eleutherol | |

CAS RN |

480-00-2 | |

| Record name | Eleutherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

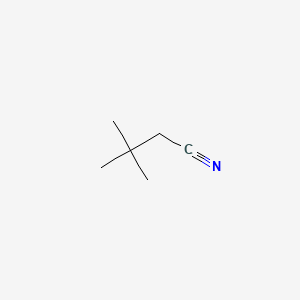

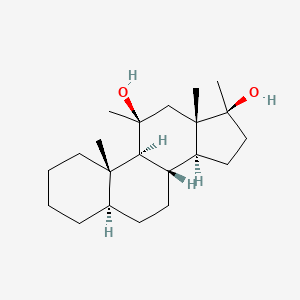

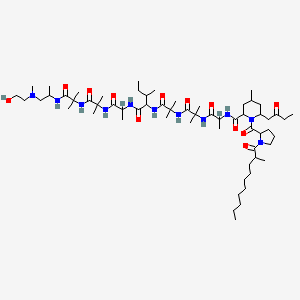

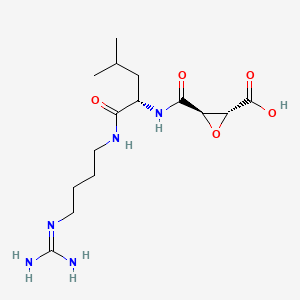

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

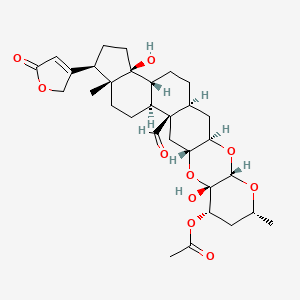

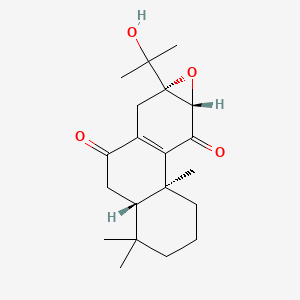

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B1195500.png)

![(5S,7R,12S)-7,12-dihydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195512.png)